Lasmiditan (2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide) is a novel chemical entity developed for the acute treatment of migraine. [] It represents a first-in-class medication categorized as a “ditan” due to its unique mechanism of action. [] Lasmiditan selectively targets the 5-hydroxytryptamine receptor 1F (5-HT1F), a subtype of serotonin receptors. [] This selective targeting differentiates lasmiditan from triptans, another class of migraine medications, which primarily act on 5-HT1B/1D receptors. [] This distinct mechanism positions lasmiditan as a valuable tool in scientific research to further elucidate the role of 5-HT1F receptors in migraine pathophysiology.
The synthesis of Lasmiditan involves several key steps that utilize various organic chemistry techniques. A detailed retrosynthetic analysis reveals that the synthesis begins with the formation of an acid chloride from a carboxylic acid using thionyl chloride. This acid chloride is then converted into a Weinreb amide using dimethylhydroxylamine and triethylamine in dichloromethane at low temperatures (0 to 5 °C). The next step involves the reaction of this Weinreb amide with an organolithium reagent, generated in situ from 2-chloropyridine and n-butyllithium, which yields the desired ketone .
Subsequent reactions include a Buchwald-Hartwig coupling that transforms a chloropyridine into an aminopyridine, followed by amidation with benzoyl chloride to produce Lasmiditan as its hemisuccinate salt in excellent yield . Alternative synthetic routes have also been explored, including acylation processes involving trifluorobenzoic acid and various coupling agents, emphasizing the versatility and complexity of its synthesis .
The molecular formula of Lasmiditan is C_17H_19F_3N_2O, and its structure features a pyridinoyl-piperidine scaffold. This unique architecture distinguishes it from other migraine treatments, particularly triptans, which typically contain an indole structure. The compound’s structure allows it to selectively target the 5-HT_1F receptor, enhancing its therapeutic profile while minimizing unwanted side effects associated with vasoconstriction .
Nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its molecular structure, revealing specific chemical shifts that correspond to various functional groups within the molecule. For example, significant peaks in carbon NMR spectra indicate the presence of fluorinated aromatic rings and piperidine moieties .
Lasmiditan undergoes several significant chemical transformations during its synthesis:
Each step requires precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity .
Lasmiditan acts primarily as a selective agonist for the 5-HT_1F serotonin receptor. This mechanism is crucial for its therapeutic effects in treating migraines without causing vasoconstriction—a common side effect associated with other migraine medications like triptans. The binding affinity for the 5-HT_1F receptor allows Lasmiditan to modulate pain pathways effectively without affecting vascular tone significantly .
Upon administration, Lasmiditan achieves peak plasma concentrations approximately 1.8 hours post-ingestion, with an oral bioavailability of about 40%. It can be taken with or without food, indicating its robustness in pharmacokinetic properties .
Lasmiditan exhibits several notable physical and chemical properties:
Thermal analysis techniques such as differential scanning calorimetry (DSC) have been employed to assess its thermal stability and phase transitions, providing insights into its formulation characteristics for pharmaceutical applications .
Lasmiditan's primary application lies in its use as an acute treatment for migraine headaches. Its unique mechanism allows it to be effective for patients who may not tolerate traditional migraine therapies due to their vasoconstrictive properties. Clinical studies have demonstrated that Lasmiditan can significantly reduce headache severity within two hours of administration .
Moreover, ongoing research aims to explore additional therapeutic uses for Lasmiditan beyond migraine treatment, potentially expanding its application within neurology and pain management fields.
Lasmiditan (brand name Reyvow®) is a first-in-class selective serotonin 5-HT1F receptor agonist, structurally classified as a "ditan" due to its absence of an indole ring. Unlike triptans (e.g., sumatriptan), which target 5-HT1B/1D receptors, lasmiditan exhibits >440-fold greater selectivity for 5-HT1F receptors over 5-HT1B and 5-HT1D subtypes [2] [3]. This specificity is critical because 5-HT1B activation mediates vasoconstriction, whereas 5-HT1F receptors are primarily neuronal and devoid of vasoactive effects [7] [8]. Radioligand binding assays confirm lasmiditan’s minimal affinity for other off-target receptors (e.g., α-adrenergic, dopaminergic, or muscarinic receptors), reducing risks of cardiovascular complications associated with non-selective agonists [3] [5].
Table 1: Receptor Binding Affinity Profile of Lasmiditan
Receptor Subtype | Affinity (Ki, nM) | Selectivity Ratio vs. 5-HT1F |
---|---|---|
5-HT1F | 1.7 | 1 (Reference) |
5-HT1B | 862 | 507-fold lower |
5-HT1D | 451 | 265-fold lower |
5-HT1A | >10,000 | Negligible |
Data derived from preclinical binding studies [3] [8].
Lasmiditan’s primary antimigraine effects arise from modulation of the trigeminovascular system. The 5-HT1F receptors are densely expressed on trigeminal ganglion neurons and nerve terminals innervating meningeal tissues [1] [7]. Activation of these receptors inhibits:
Table 2: Effects of Lasmiditan on Trigeminovascular Pathways
Experimental Model | Key Finding | Significance |
---|---|---|
Electrical stimulation of dura | 80% reduction in protein extravasation | Blocks neurogenic inflammation [1] |
c-Fos immunohistochemistry | ↓ c-Fos expression in TNC neurons | Inhibits central pain processing [7] |
Electrophysiology (TNC neurons) | Suppression of dural-evoked nociceptive firing | Direct antinociceptive action [8] |
Lasmiditan potently inhibits release of key migraine mediators:
This dual suppression disrupts the "neuroinflammatory cascade" in migraine:
Table 3: Molecular Effects of Lasmiditan vs. Triptans
Pathway | Lasmiditan | Triptans |
---|---|---|
CGRP Release | Inhibition via 5-HT1F | Inhibition via 5-HT1B/1D |
Glutamate Release | ↓ in TNC and thalamus | Limited central penetration |
Vasoconstriction | Absent | Significant (5-HT1B) |
Comparative data from in vitro and in vivo studies [1] [3] [8].
Lasmiditan exerts effects at both peripheral and central sites:
Emerging evidence suggests lasmiditan may also promote mitochondrial biogenesis in neurons via 5-HT1F activation, potentially addressing energy metabolism deficits implicated in migraine [3] [7].
Table 4: Sites of Lasmiditan Action in the Pain Pathway
Site | Mechanism | Functional Outcome |
---|---|---|
Peripheral terminals | ↓ CGRP/Substance P release | Reduced neurogenic inflammation |
Trigeminal ganglion | Hyperpolarization of neuronal cell bodies | Blocked signal propagation to CNS |
Trigeminal nucleus caudalis | ↓ Glutamate release and c-Fos expression | Inhibited central sensitization |
Thalamus | Blockade of nociceptive relay to cortex | Suppression of allodynia |
Brainstem nuclei | Activation of descending inhibitory pathways | Enhanced endogenous pain control [4] [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7